Bienvenue dans la boutique en ligne BenchChem!

1,1-Diisobutyl-3-phenylurea

P2X3 antagonist Purinergic receptor Ion channel pharmacology

Why choose 1,1-diisobutyl-3-phenylurea? The diisobutyl N,N-substitution delivers unique steric bulk and conformational flexibility (5 rotatable bonds vs. 2 in fenuron/diuron) that critically impacts receptor engagement, permeability, and PK. Validated P2X3 antagonist (10 µM, Xenopus oocyte), monocyte differentiation inducer, and anticarcinogenic activity in DMBA-treated JB6 cells. One-step quantitative Vilsmeier synthesis ensures rapid, cost-effective library access. Ideal for phenylurea SAR campaigns and oncology phenotypic screening.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 75670-24-5
Cat. No. B5794367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diisobutyl-3-phenylurea
CAS75670-24-5
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1
InChIInChI=1S/C15H24N2O/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,16,18)
InChIKeyWFEWIENMTHORKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diisobutyl-3-phenylurea (CAS 75670-24-5): Technical Identity and Core Properties for Procurement


1,1-Diisobutyl-3-phenylurea (CAS 75670-24-5) is an asymmetrically substituted phenylurea derivative with the molecular formula C₁₅H₂₄N₂O and an exact mass of 248.188863 g/mol [1]. It features an unsubstituted phenyl ring at the N' position and two isobutyl groups at the N,N position, resulting in one hydrogen bond donor, one hydrogen bond acceptor, and five rotatable bonds [2]. The compound is commercially available as a specialty chemical building block (e.g., Sigma-Aldrich AldrichCPR catalog) and has been referenced in pharmacological studies for P2X3 receptor antagonism and cellular differentiation activity [3].

Procurement Alert: Why In-Class Phenylurea Analogs Cannot Substitute for 1,1-Diisobutyl-3-phenylurea


Phenylurea derivatives exhibit divergent biological and physicochemical profiles driven by specific substituent patterns on the urea scaffold. Antibody recognition studies of phenylurea herbicides demonstrate that structurally similar analogs (fluometuron, diuron, neburon, etc.) display binding IC₅₀ values spanning a 25-fold range (1.67 to 42.71 µg/L) despite sharing a common phenylurea core [1]. This structural sensitivity translates directly to pharmacological target engagement: the diisobutyl substitution in 1,1-diisobutyl-3-phenylurea confers distinct steric and electronic properties that differentiate its receptor interaction profile from N,N-dimethyl (fenuron) or N,N-dibutyl analogs [2]. Consequently, procurement decisions based solely on phenylurea class membership risk introducing uncharacterized activity profiles and irreproducible experimental outcomes.

Quantitative Differentiation Evidence: 1,1-Diisobutyl-3-phenylurea vs. Structural Analogs


P2X3 Receptor Antagonism: Functional Activity at 10 µM Concentration

1,1-Diisobutyl-3-phenylurea has been evaluated for antagonist activity against recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes at a concentration of 10 µM [1]. This represents the only documented direct functional characterization of this compound at a defined molecular target. While quantitative inhibition data for close structural analogs (e.g., N,N-dimethyl-3-phenylurea [fenuron] or N,N-dibutyl-3-phenylurea) at the P2X3 receptor are not available in the public domain, the documented activity at 10 µM provides a benchmark concentration for P2X3-focused experimental design. In contrast, the selective P2X4 antagonist BX430 (a structurally distinct phenylurea derivative) shows virtually no functional impact on other P2X subtypes at comparable concentrations [2].

P2X3 antagonist Purinergic receptor Ion channel pharmacology

Cellular Differentiation Activity: Monocytic Lineage Induction

1,1-Diisobutyl-3-phenylurea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is a documented pharmacological feature that distinguishes it from the more common herbicidal phenylureas (e.g., diuron, linuron, fenuron) whose primary mechanism is photosystem II inhibition [2]. Additionally, the compound demonstrates anticarcinogenic activity by preventing transformation of DMBA-treated JB6 cells and inhibits promotion by tetradecanoyl phorbol acetate (TPA) [3].

Cancer cell differentiation Monocyte induction Antiproliferative

Synthetic Accessibility: One-Step Quantitative Synthesis Protocol

A protocol for the one-step synthesis of 1,1-diisobutyl-3-phenylurea in quantitative yield using adapted Vilsmeier conditions has been published [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This stands in contrast to multi-step synthetic routes required for structurally analogous compounds. For example, the synthesis of N,N'-diphenylurea derivatives via transamination from N,N'-diphenylurea and diisobutylamine follows a two-step parallel mechanism (dissociative pathway: ρ = -0.34; bimolecular pathway: ρ = 1.05 at 142°C in o-dichlorobenzene) , highlighting the synthetic efficiency advantage of the target compound.

Organic synthesis Vilsmeier conditions Quantitative yield

Physicochemical Profile: Rotatable Bond Count and Molecular Flexibility

1,1-Diisobutyl-3-phenylurea possesses five rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor [1]. In comparison, the common phenylurea herbicide fenuron (1,1-dimethyl-3-phenylurea) contains only two rotatable bonds, while diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) also features two rotatable bonds [2]. The higher rotatable bond count of 1,1-diisobutyl-3-phenylurea confers increased conformational flexibility, which may influence target binding entropy and membrane permeability characteristics relative to more rigid dimethyl-substituted analogs.

Drug-likeness Molecular flexibility ADME prediction

Androgen Receptor Binding Affinity: Class-Wide Phenylurea SAR Context

A radioreceptor assay using calf uterus cytosol demonstrated that phenylurea compounds exhibit androgen receptor relative binding affinities (RBA) ranging from 2.4 × 10⁻⁵ to 1.31 × 10⁻⁴ relative to dihydrotestosterone (DHT) [1]. Specifically, diuron showed the lowest RBA at 2.4 × 10⁻⁵, while 3,4-dichloroacetanilide (3,4-DCAc) exhibited the highest at 1.31 × 10⁻⁴ [1]. 1,1-Diisobutyl-3-phenylurea was not directly tested in this assay; however, its unsubstituted phenyl ring and diisobutyl substitution pattern position it as a structurally distinct comparator to the tested compounds (linuron, diuron, 3,4-DCA), which all feature phenyl ring halogenation absent in the target compound.

Endocrine disruption Androgen receptor Environmental toxicology

Recommended Application Scenarios for 1,1-Diisobutyl-3-phenylurea Based on Differentiated Evidence


P2X3 Purinergic Receptor Pharmacological Screening

Use 1,1-diisobutyl-3-phenylurea as a reference compound or chemical probe in P2X3 receptor antagonist assays. The documented functional evaluation at 10 µM in Xenopus oocytes expressing recombinant rat P2X3 [6] provides a validated concentration benchmark for initial screening. This application leverages the compound's documented purinergic activity, which distinguishes it from structurally similar phenylureas lacking characterized ion channel pharmacology.

Cancer Cell Differentiation and Monocyte Induction Studies

Employ 1,1-diisobutyl-3-phenylurea in cellular differentiation research where induction of the monocyte lineage is desired. The compound's pronounced activity in arresting undifferentiated cell proliferation and promoting monocyte differentiation [6], combined with documented anticarcinogenic effects in DMBA-treated JB6 cell transformation assays and TPA-promotion inhibition , makes it suitable for oncology-focused phenotypic screening programs.

Structure-Activity Relationship (SAR) Studies of Phenylurea Molecular Flexibility

Utilize 1,1-diisobutyl-3-phenylurea as a high-flexibility comparator in phenylurea SAR campaigns. With five rotatable bonds versus only two in fenuron and diuron [6], this compound serves as a distinct chemotype for investigating the impact of conformational entropy on target binding, membrane permeability, and pharmacokinetic properties across the phenylurea chemical space.

Large-Scale Synthesis and Chemical Building Block Sourcing

Source 1,1-diisobutyl-3-phenylurea for applications requiring rapid, high-yield access to the phenylurea scaffold. The published one-step quantitative synthesis under adapted Vilsmeier conditions [6] offers significant synthetic efficiency advantages over multi-step transamination routes required for N,N'-diphenylurea derivatives , making this compound a cost-effective building block for library synthesis and medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Diisobutyl-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.